trans-2-Pentenoic acid

Analytical Chemistry Quality Control Synthetic Chemistry

Choose trans-2-pentenoic acid (CAS 27516-53-6) to eliminate the variability of generic pentenoic acid mixtures. Its defined trans (E)-configuration ensures predictable stereochemistry in amidation, esterification, and conjugate addition — critical for hAR agonist synthesis and fermentation-derived flavor profiles (FEMA 4193, GRAS). As a liquid at ambient temperature (mp 9–11 °C), it streamlines synthetic workflows vs. solid crotonic acid. Documented enzymatic inhibition (20% at 0.01 mg/mL) supports precise dose-response studies. Request a quote today for ≥95% isomer-rich material, shipped globally under ambient conditions.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 27516-53-6
Cat. No. B7767772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Pentenoic acid
CAS27516-53-6
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCC=CC(=O)O
InChIInChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
InChIKeyYIYBQIKDCADOSF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility62.9 mg/mL at 20 °C
Slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Pentenoic Acid (CAS 27516-53-6): An α,β-Unsaturated C5 Carboxylic Acid with Defined Trans Geometry


trans-2-Pentenoic acid (also designated (E)-pent-2-enoic acid) is a five-carbon, α,β-unsaturated carboxylic acid. Its molecular structure is defined by a trans-configured double bond between the second and third carbon atoms, differentiating it from its cis isomer and other pentenoic acid positional isomers [1]. This compound is characterized as a colorless to light yellow liquid with a melting point of 9-11 °C and a boiling point of approximately 197-199 °C [2]. It is miscible with water and most organic solvents and is commonly utilized as a versatile intermediate in organic synthesis, with applications spanning flavor and fragrance, pharmaceutical development, and biochemical research .

trans-2-Pentenoic Acid Procurement: Why Positional and Geometric Isomers Are Not Interchangeable


The pentenoic acid family includes multiple isomers with identical molecular formulas (C5H8O2) but distinct physical, chemical, and biological properties. The position of the double bond (2-, 3-, or 4-pentenoic acid) dictates its reactivity profile, particularly in addition reactions and polymerization behavior [1]. Furthermore, the geometric configuration (cis vs. trans) of the 2-pentenoic acid double bond influences molecular packing, polarity, and intermolecular interactions, leading to quantifiable differences in melting point, solubility, and organoleptic character . For researchers and formulators, substituting trans-2-pentenoic acid with a generic 'pentenoic acid' mixture or an alternative isomer can lead to divergent reaction yields, altered product stereochemistry, or a failure to meet regulatory specifications (e.g., FEMA GRAS status), directly impacting experimental reproducibility and product quality [2].

trans-2-Pentenoic Acid: Quantitative Differentiation Evidence vs. Key Comparators


Geometric Isomer Purity: Quantified cis-Isomer Impurity in Commercial trans-2-Pentenoic Acid

Commercial trans-2-pentenoic acid is supplied with a defined maximum impurity level of its cis geometric isomer. This specification is critical for applications where stereochemical purity influences outcome. A typical specification for 98% pure trans-2-pentenoic acid includes a maximum of 10% cis isomer content . This quantifiable purity metric provides a procurement baseline, as generic '2-pentenoic acid' mixtures may contain variable and unspecified isomeric ratios, which can affect reaction stereoselectivity and product consistency.

Analytical Chemistry Quality Control Synthetic Chemistry

Flavor & Fragrance Regulatory Status: FEMA GRAS Designation for trans-2-Pentenoic Acid

trans-2-Pentenoic acid is recognized as a Generally Recognized As Safe (GRAS) flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and is assigned FEMA Number 4193 [1]. This regulatory status is specific to the (E)-isomer [2]. In contrast, the cis-isomer (Z-2-pentenoic acid) is explicitly noted as 'not for fragrance use' by authoritative flavor and fragrance databases [3]. This creates a critical differentiation for formulators: only the trans isomer is permitted for use in food flavoring applications under FEMA guidelines.

Flavor Chemistry Food Science Regulatory Compliance

Physical State and Melting Point: Liquid vs. Solid Differentiation from Shorter-Chain trans-2-Butenoic Acid

trans-2-Pentenoic acid is a liquid at room temperature (melting point 9-11 °C) , whereas its shorter-chain analog, trans-2-butenoic acid (crotonic acid), is a crystalline solid with a melting point of 71-72 °C . This difference in physical state has direct implications for handling, processing, and formulation. The liquid nature of trans-2-pentenoic acid eliminates the need for heating or dissolution before use in many synthetic protocols, potentially simplifying workflows and improving process safety compared to the solid crotonic acid.

Physical Chemistry Formulation Science Synthetic Chemistry

Odor and Flavor Profile: Defined Organoleptic Descriptors for Sensory Applications

The organoleptic profile of trans-2-pentenoic acid is well-defined and distinct from its isomers. It is officially described by JECFA as having a 'sour caramellic aroma' [1] and is characterized by a 'medium-strength cheesy odor and buttery flavor' [2]. Its taste threshold is reported at 25 ppm in water . While other pentenoic acid isomers, such as 3- and 4-pentenoic acid, may also possess odors, the specific 'cheesy' and 'buttery' notes of the trans-2-isomer are uniquely suited for dairy and savory flavor formulations. This specificity ensures that formulators selecting this compound achieve a predictable and validated sensory outcome.

Sensory Science Flavor Chemistry Food Science

Best-Fit Application Scenarios for trans-2-Pentenoic Acid Based on Comparative Evidence


Food and Beverage Flavor Formulations Requiring GRAS-Validated Cheesy/Buttery Notes

trans-2-Pentenoic acid is the optimal choice for flavor chemists developing dairy, savory, or fermented product profiles (e.g., cheeses, buttermilk, beer) due to its specific 'cheesy, sour caramellic' organoleptic character and its FEMA GRAS status (FEMA 4193) [1]. This regulatory clearance, which is not granted to its cis-isomer [2], ensures compliance and safety for food-grade applications.

Organic Synthesis Requiring a Liquid α,β-Unsaturated C5 Acid Building Block

For synthetic chemists building complex molecules, trans-2-pentenoic acid offers a practical advantage over its shorter-chain analog, trans-2-butenoic acid (crotonic acid). As a liquid at room temperature (mp 9-11 °C) compared to the solid crotonic acid (mp 71-72 °C) , it eliminates the need for pre-heating or dissolution, streamlining synthetic workflows for esterification, amidation, and conjugate addition reactions. Its defined trans geometry also ensures predictable stereochemical outcomes in further transformations.

Pharmaceutical Intermediate for Nonsteroidal Androgen Receptor (hAR) Agonist Development

Researchers in medicinal chemistry should prioritize trans-2-pentenoic acid for synthesizing novel nonsteroidal human androgen receptor (hAR) agonists. It has been specifically used as a key intermediate in the development of these agonists from a 2(1H)-piperidino[3,2-g]quinolinone pharmacophore . Using the defined trans isomer ensures the correct stereochemical foundation for this drug discovery program, a specificity not guaranteed by generic pentenoic acid mixtures.

Biochemical Research Involving Enzyme Inhibition Studies

For enzymologists, trans-2-pentenoic acid serves as a defined biochemical reagent with documented inhibitory activity. For instance, it has been shown to inhibit D-phenylglycine oxidation by 20% at a concentration of 0.01 mg/mL [3]. Using the pure trans isomer allows for precise dose-response characterization without confounding effects from the cis isomer or other positional isomers, ensuring reliable and reproducible biochemical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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